![molecular formula C20H24BrN3O2S B3440273 3-bromo-N-{[4-(diethylamino)phenyl]carbamothioyl}-4-ethoxybenzamide](/img/structure/B3440273.png)
3-bromo-N-{[4-(diethylamino)phenyl]carbamothioyl}-4-ethoxybenzamide
Overview
Description
3-bromo-N-{[4-(diethylamino)phenyl]carbamothioyl}-4-ethoxybenzamide is a complex organic compound that features a bromine atom, a diethylamino group, and an ethoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-{[4-(diethylamino)phenyl]carbamothioyl}-4-ethoxybenzamide typically involves multiple steps:
Formation of the Carbamothioyl Group: This involves the reaction of an amine with carbon disulfide and an alkyl halide.
Coupling Reaction: The final step involves coupling the brominated intermediate with the carbamothioyl derivative under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert the carbamothioyl group to a thiol or other reduced forms.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
3-bromo-N-{[4-(diethylamino)phenyl]carbamothioyl}-4-ethoxybenzamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design.
Material Science: Utilized in the synthesis of advanced materials with specific electronic properties.
Biological Studies: Investigated for its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 3-bromo-N-{[4-(diethylamino)phenyl]carbamothioyl}-4-ethoxybenzamide involves its interaction with specific molecular targets. The diethylamino group may facilitate binding to proteins or enzymes, while the carbamothioyl group can participate in redox reactions. The bromine atom may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-N-{[4-(dimethylamino)phenyl]carbamothioyl}-4-ethoxybenzamide
- 3-chloro-N-{[4-(diethylamino)phenyl]carbamothioyl}-4-ethoxybenzamide
Uniqueness
3-bromo-N-{[4-(diethylamino)phenyl]carbamothioyl}-4-ethoxybenzamide is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro or dimethylamino analogs.
Properties
IUPAC Name |
3-bromo-N-[[4-(diethylamino)phenyl]carbamothioyl]-4-ethoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrN3O2S/c1-4-24(5-2)16-10-8-15(9-11-16)22-20(27)23-19(25)14-7-12-18(26-6-3)17(21)13-14/h7-13H,4-6H2,1-3H3,(H2,22,23,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KECHJQBPIBZLNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=C(C=C2)OCC)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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